molecular formula C18H19N3O B131041 2-[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline CAS No. 159222-57-8

2-[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline

Cat. No.: B131041
CAS No.: 159222-57-8
M. Wt: 293.4 g/mol
InChI Key: ORSLEBNPFFMHND-UHFFFAOYSA-N
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Description

2-[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. This particular compound is known for its applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-tert-butylbenzoic acid hydrazide with 4-nitrobenzoyl chloride, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products Formed

Scientific Research Applications

2-[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound acts as an electron-transporting material, facilitating the movement of electrons within the device. This enhances the efficiency and performance of OLEDs. In biological systems, the compound may interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole
  • 2-(4’-tert-Butylphenyl)-5-(4’'biphenylyl)-1,3,4-oxadiazole
  • 1,4-Di(5-phenyl-2-oxazolyl)benzene

Uniqueness

2-[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline is unique due to its tert-butyl group, which provides steric hindrance and enhances its stability. This makes it particularly suitable for use in optoelectronic devices, where stability and performance are crucial .

Properties

IUPAC Name

2-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-18(2,3)13-10-8-12(9-11-13)16-20-21-17(22-16)14-6-4-5-7-15(14)19/h4-11H,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSLEBNPFFMHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384123
Record name 2-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159222-57-8
Record name 2-[5-[4-(1,1-Dimethylethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159222-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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